(R)-1-Boc-6-phenyl-2-piperidinone
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Overview
Description
®-1-Boc-6-phenyl-2-piperidinone is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and a phenyl group attached to the piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-6-phenyl-2-piperidinone typically involves the following steps:
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other precursors.
Introduction of the Phenyl Group: The phenyl group can be introduced through a substitution reaction using reagents like phenyl lithium or phenyl magnesium bromide.
Boc Protection: The Boc protecting group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for ®-1-Boc-6-phenyl-2-piperidinone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-Boc-6-phenyl-2-piperidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl lithium in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-1-Boc-6-phenyl-2-piperidinone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of fine chemicals and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of ®-1-Boc-6-phenyl-2-piperidinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Boc-6-phenyl-2-piperidinone: The enantiomer of ®-1-Boc-6-phenyl-2-piperidinone with similar structural features but different stereochemistry.
1-Boc-4-phenylpiperidin-4-one: A related compound with a phenyl group at a different position on the piperidinone ring.
1-Boc-3-phenylpiperidin-2-one: Another similar compound with variations in the position of the phenyl group and the piperidinone ring.
Uniqueness
®-1-Boc-6-phenyl-2-piperidinone is unique due to its specific stereochemistry and the position of the phenyl group on the piperidinone ring
Properties
Molecular Formula |
C16H21NO3 |
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Molecular Weight |
275.34 g/mol |
IUPAC Name |
tert-butyl (6R)-2-oxo-6-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-13(10-7-11-14(17)18)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3/t13-/m1/s1 |
InChI Key |
VXCZMGHTEDGIIW-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CCCC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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